![molecular formula C12H13NO5 B14280130 Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- CAS No. 162753-02-8](/img/structure/B14280130.png)
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is a complex organic compound with a unique structure that combines a butanoic acid backbone with an acetyloxyphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- typically involves multiple steps, starting with the preparation of the acetyloxyphenylamine intermediate. This intermediate is then reacted with butanoic acid derivatives under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phenylamine, and butanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions include various substituted butanoic acids, alcohols, and amides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The phenylamino group can interact with proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutyric acid: Similar in structure but lacks the acetyloxy group.
Acetoxybenzoic acid: Contains an acetyloxy group but has a different backbone structure.
Butyric acid: A simpler compound with a butanoic acid backbone but without the phenylamino and acetyloxy groups
Uniqueness
Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
162753-02-8 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
4-(4-acetyloxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
PHHLUAKNRYKYJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


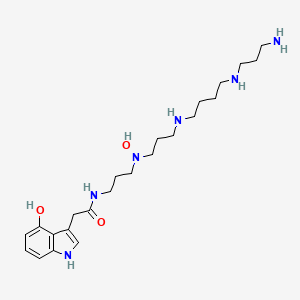
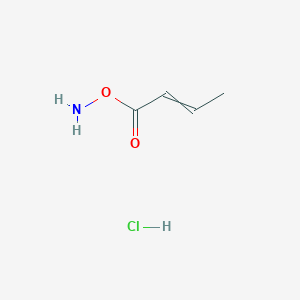
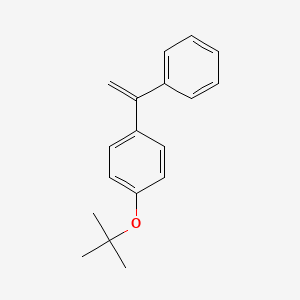
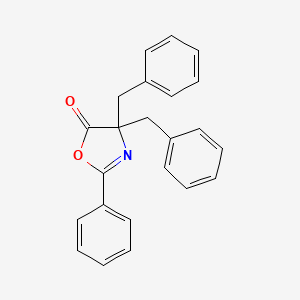
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
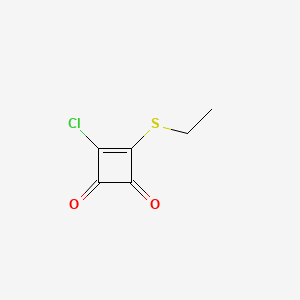
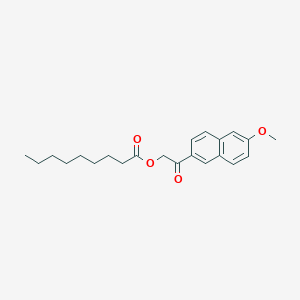
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
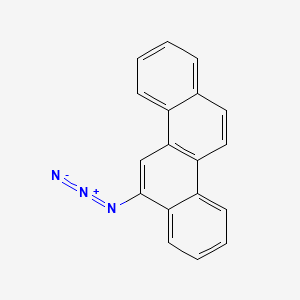
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
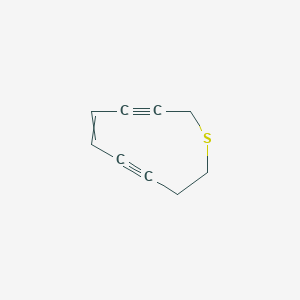
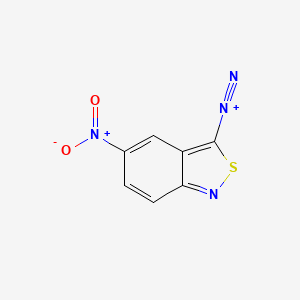

![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
